2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features both indole and thiazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride to introduce the acetamido group.
Thiazole Formation: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reaction: Finally, the indole and thiazole moieties are coupled through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the acetamido group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions could occur at the thiazole ring, especially if it contains leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving indole and thiazole-containing compounds.
Medicine: Investigation of its potential as a therapeutic agent due to the biological activities associated with indole and thiazole moieties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiazole groups can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would require experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide: Lacks the acetamido group, which could affect its biological activity.
2-(4-amino-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide: Contains an amino group instead of an acetamido group, potentially altering its reactivity and interactions.
2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-4-yl)acetamide: Variation in the position of the thiazole ring, which could influence its properties.
Uniqueness
The presence of both acetamido and thiazole groups in 2-(4-acetamido-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide may confer unique biological activities and chemical reactivity compared to similar compounds. This uniqueness could make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H14N4O2S |
---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-(4-acetamidoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2S/c1-10(20)17-12-3-2-4-13-11(12)5-7-19(13)9-14(21)18-15-16-6-8-22-15/h2-8H,9H2,1H3,(H,17,20)(H,16,18,21) |
InChI-Schlüssel |
SAYARPKNQDYXGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.